
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine is a chemical compound known for its unique structure and properties. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine typically involves the alkylation of butane-1,4-diamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine finds applications in several scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as a drug delivery agent and its role in developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The octyl groups enhance its lipophilicity, facilitating its penetration into lipid membranes and interaction with hydrophobic sites. This property is crucial in its role as a ligand and in drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetrabutylbutane-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine stands out due to its longer alkyl chains, which impart greater hydrophobicity and lipophilicity compared to its shorter-chain analogs. This characteristic enhances its ability to interact with lipid membranes and hydrophobic sites, making it particularly valuable in applications requiring high lipophilicity.
Properties
CAS No. |
59734-28-0 |
|---|---|
Molecular Formula |
C36H76N2 |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
N,N,N',N'-tetraoctylbutane-1,4-diamine |
InChI |
InChI=1S/C36H76N2/c1-5-9-13-17-21-25-31-37(32-26-22-18-14-10-6-2)35-29-30-36-38(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h5-36H2,1-4H3 |
InChI Key |
ZOWVOFSFASDVHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCN(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


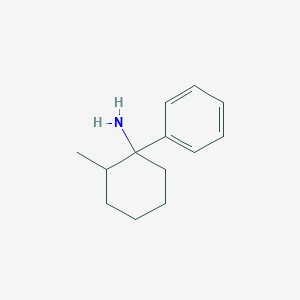
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)

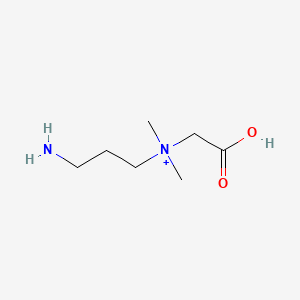
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
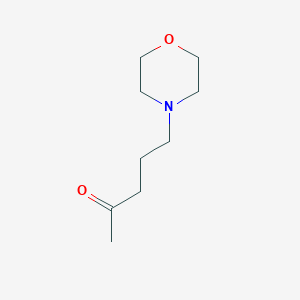

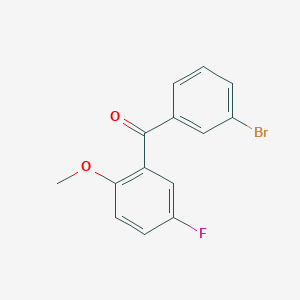
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
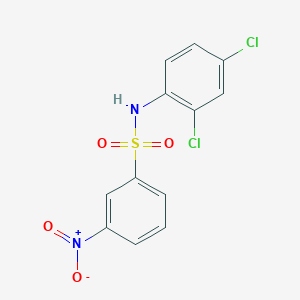
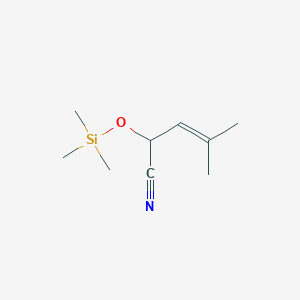
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
